molecular formula C22H16N2O4S B2756478 methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate CAS No. 477872-79-0

methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate

Cat. No.: B2756478
CAS No.: 477872-79-0
M. Wt: 404.44
InChI Key: YCHXMXLIRLHOOB-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of complex heterocyclic compounds like "methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate" often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, a study by Molina et al. (1993) describes the facile synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives, highlighting methodologies that could be applicable to the synthesis of related compounds (Molina, Alajarín, & Sánchez-Andrada, 1993). These synthetic strategies are crucial for exploring the chemical space around the core structure of interest for its potential applications in medicinal chemistry and material science.

Potential Medicinal Applications

While direct studies on "this compound" and its medicinal applications were not found, research on structurally similar compounds provides insights into potential therapeutic uses. For example, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel molecules as potential anti-inflammatory agents, indicating that compounds with similar heterocyclic frameworks might exhibit biological activity (Moloney, 2001).

Electrophilic Substitution Reactions

The study of electrophilic substitution reactions involving heteroarenes is relevant for understanding the reactivity of compounds like "this compound". Filippi et al. (1991) reported on the gas-phase reactions of unsaturated carbocations with pyrrole and its derivatives, leading to acylated heteroarenes. This research provides foundational knowledge on the interactions and mechanisms that could be applied to similar compounds, potentially influencing their design for specific applications (Filippi, Occhiucci, Sparapani, & Speranza, 1991).

Material Science Applications

The structural features of "this compound" suggest potential applications in material science, particularly in the development of organic semiconductors and electrochromic materials. Research by Walker et al. (2011) on the solubility properties of organic semiconducting materials and their application in solar cell devices provides an example of how knowledge of the chemical properties of such compounds can be leveraged to design high-performance materials (Walker, Tamayo, Duong, Dang, Kim, Granstrom, & Nguyen, 2011).

Properties

IUPAC Name

methyl 3-[2-(2-anilino-2-oxoacetyl)pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-28-22(27)20-18(15-10-5-6-12-17(15)29-20)24-13-7-11-16(24)19(25)21(26)23-14-8-3-2-4-9-14/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHXMXLIRLHOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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